molecular formula C12H20ClN B3085920 [(4-Ethylphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158388-67-0

[(4-Ethylphenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No. B3085920
CAS RN: 1158388-67-0
M. Wt: 213.75 g/mol
InChI Key: SENOJUHPFUDHRD-UHFFFAOYSA-N
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Description

“(4-Ethylphenyl)methylamine hydrochloride” is a chemical compound with the CAS number 940355-04-4 . It has a molecular weight of 177.29 .


Molecular Structure Analysis

The molecular formula of “(4-Ethylphenyl)methylamine hydrochloride” is C12H19N . This indicates that the molecule consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethylphenyl)methylamine hydrochloride” include a molecular weight of 177.29 . Unfortunately, other specific properties such as boiling point, density, and solubility were not found .

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Research

This study focuses on the measurement of human urinary carcinogen metabolites, providing important information about tobacco and cancer. The review discusses methods for quantifying various carcinogens and their metabolites in the urine of smokers and those exposed to environmental tobacco smoke. It emphasizes the utility of these assays for information about carcinogen dose, exposure, and metabolism in humans. Although not directly about the compound of interest, the methodologies for detecting carcinogenic metabolites could be relevant for studying potential carcinogenic properties of related compounds (Hecht, 2002).

Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products

This review assesses the formation, environmental fate, and toxicity of chemical warfare agent degradation products, relevant to environmental and occupational health. While the specific compound is not discussed, the degradation processes of various agents, including their environmental persistence and toxicity, may offer insights into potential environmental impacts and degradation pathways of similar amine-related compounds (Munro et al., 1999).

Hydroaminomethylation of Oleochemicals

This review explores the hydroaminomethylation (HAM) of vegetable oils, detailing reaction conditions and developments in the field. It discusses the grafting of various amines onto alkyl chains, producing a range of bio-based products. The focus on functionalizing compounds through HAM processes could provide a framework for synthesizing and studying compounds like “(4-Ethylphenyl)methylamine hydrochloride” in the context of creating bio-based materials with industrial potential (Vanbésien et al., 2018).

Antitubercular Activity of Derivatives

A review focusing on the antitubercular activity of various derivatives, including 2-isonicotinoylhydrazinecarboxamide and related compounds, provides insights into the design and optimization of new leads for anti-TB compounds. Although the direct connection to “(4-Ethylphenyl)methylamine hydrochloride” is not made, the methodologies and findings could be relevant for exploring the biological activity of similar compounds (Asif, 2014).

Future Directions

The future directions for “(4-Ethylphenyl)methylamine hydrochloride” are not clear without more context. If it’s a new compound, future research could explore its potential applications in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-4-11-5-7-12(8-6-11)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENOJUHPFUDHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethylphenyl)methyl](propan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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